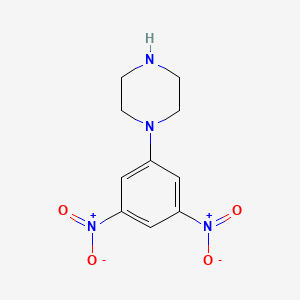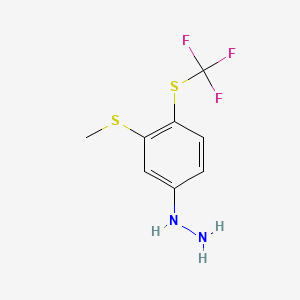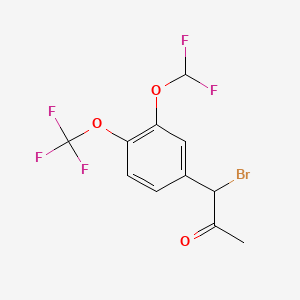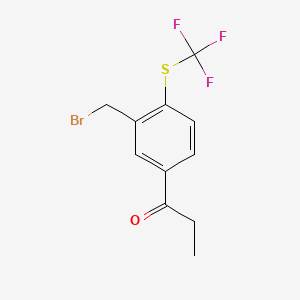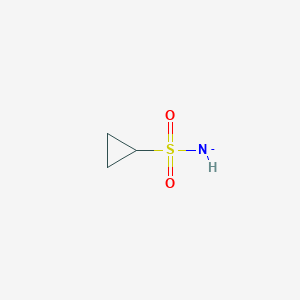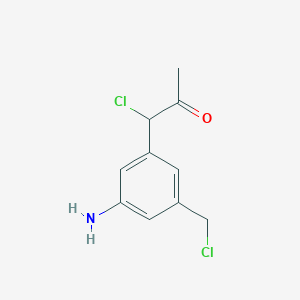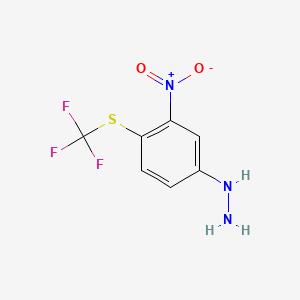
1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3N3O2S and a molecular weight of 253.2 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-nitro-4-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol at a temperature range of 0-78°C for several hours . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free synthesis, may be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenylhydrazines, and various oxides depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Similar in structure but lacks the nitro group.
3-Nitrophenylhydrazine: Similar but does not contain the trifluoromethylthio group.
1-(3-Nitro-4-(trifluoromethyl)phenyl)hydrazine: Similar but lacks the thio group.
Uniqueness
1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both the nitro and trifluoromethylthio groups, which impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H6F3N3O2S |
|---|---|
Poids moléculaire |
253.20 g/mol |
Nom IUPAC |
[3-nitro-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-6-2-1-4(12-11)3-5(6)13(14)15/h1-3,12H,11H2 |
Clé InChI |
MCYAHUQSDKXAOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NN)[N+](=O)[O-])SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


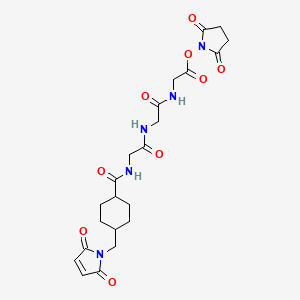
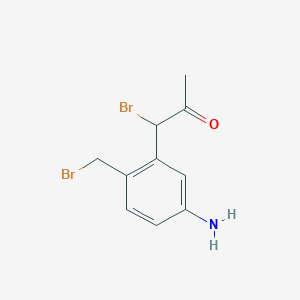
![(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14061713.png)


